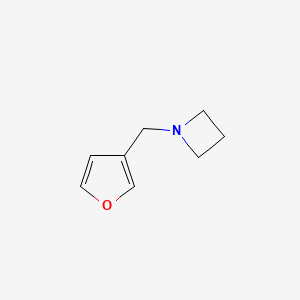

1-(Furan-3-ylmethyl)azetidine

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-(furan-3-ylmethyl)azetidine |

InChI |

InChI=1S/C8H11NO/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2 |

InChI Key |

AWMGLTNFIZPHKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

Several synthetic routes to azetidines have been reported, which can be adapted for the preparation of 1-(furan-3-ylmethyl)azetidine:

Aziridine to Azetidine Ring Rearrangement:

De Kimpe and co-workers demonstrated that 3-methoxyazetidines could be synthesized via a ring expansion of aziridines. This involves reductive cyclization of imines bearing halogenated side chains with sodium borohydride in methanol under reflux. Although yields may be moderate due to competing isomerization to aziridines, this method provides access to substituted azetidines by varying the R groups on the imine precursors.Cyclization of 1,3-Diols:

Marinetti et al. reported stereoselective synthesis of 2,4-disubstituted azetidines from optically pure 1,3-diols. The diols are first converted to good leaving groups (e.g., mesylates or triflates), then treated with amine nucleophiles to induce intramolecular cyclization, yielding azetidines in moderate to high yields (60–85%) with excellent enantiomeric excess (>95% ee).Superbase-Induced Cyclization:

A scalable and regioselective approach involves superbase-induced reactions using tert-butoxide, diisopropylamine, and butyllithium in tetrahydrofuran (THF) at low temperature (-78 °C). This method allows the formation of azetidines via nucleophilic ring closure, followed by purification through chromatography or preparative HPLC.

Attachment of the Furan-3-ylmethyl Group

The furan ring is introduced typically via nucleophilic substitution reactions:

Nucleophilic Substitution of Furan-3-ylmethyl Halides:

The azetidine nitrogen can be alkylated by reacting with furan-3-ylmethyl halides (e.g., bromide or chloride derivatives). This SN2-type reaction attaches the furan moiety via a methylene bridge to the azetidine nitrogen.Direct Cyclization with Furan-Containing Precursors:

In some synthetic sequences, the furan ring is incorporated earlier in the synthetic route, for example, by using furan-3-ylmethyl amines or imines as starting materials that undergo cyclization to form the azetidine ring bearing the furan substituent.

Formation of the Hydrochloride Salt

The free base 1-(furan-3-ylmethyl)azetidine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound's stability, solubility, and ease of handling.

Data Table: Representative Preparation Routes and Yields

Extensive Research Discoveries and Notes

Isomerization Challenges:

The aziridine to azetidine rearrangement can suffer from isomerization side reactions leading back to aziridines, affecting yields.Stereoselectivity:

Methods using chiral catalysts such as (R)- or (S)-BINAP in the hydrogenation of diketones to diols enable access to enantiomerically enriched azetidines, which is crucial for medicinal chemistry applications.Scalability and Purification:

Superbase-induced methods have been reported as scalable with purification via chromatography or preparative HPLC, suitable for producing gram-scale quantities.Industrial Considerations: Industrial synthesis optimizes reaction conditions (temperature, catalysts, solvents) and employs purification techniques like recrystallization and chromatography to maximize yield and purity of 1-(furan-3-ylmethyl)azetidine hydrochloride.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)azetidine undergoes various chemical reactions due to the ring strain in the azetidine ring and the reactivity of the furan ring. Common reactions include:

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The azetidine ring can be reduced to form more stable amines.

Substitution: Both the furan and azetidine rings can participate in substitution reactions, often facilitated by the presence of electron-donating or withdrawing groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced nitrogen-containing compounds.

Substitution: Various substituted azetidines and furans.

Scientific Research Applications

1-(Furan-3-ylmethyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)azetidine is largely influenced by the ring strain in the azetidine ring and the aromaticity of the furan ring. The ring strain facilitates reactions that involve ring-opening or functionalization of the azetidine ring. The furan ring can participate in π-π interactions and other aromatic interactions, making it a versatile scaffold for various applications .

Comparison with Similar Compounds

1-(Furan-3-carbonyl)azetidine Derivatives

The compound 1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine () replaces the furan-3-ylmethyl group with a furan-3-carbonyl moiety. Such derivatives are often synthesized via coupling reactions between azetidine precursors and acylated furan intermediates .

Nitrofuran-Substituted Spirocyclic Azetidines

Spirocyclic azetidines bearing nitrofuran warheads, such as 1-(5-nitro-2-furyl)-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives (), exhibit potent antibacterial activity. The nitro group on the furan ring enhances electron-withdrawing effects, improving interaction with bacterial enzymes. For example:

| Compound | Yield (%) | Melting Point (°C) | Key Activity |

|---|---|---|---|

| 3g (3-chlorophenyl) | 34 | 92–141 | Antibacterial |

| 3h (4-isopropylphenyl) | 59 | 92–141 | Antibacterial |

| 3l (4-bromophenyl) | 51 | 92–141 | Antibacterial |

These compounds demonstrate that electron-deficient furan substituents enhance antibacterial efficacy compared to non-nitrated analogues .

Azetidines with Alternative N-Substituents

1-Benzhydryl-3-fluoroazetidine

1-Benzhydryl-3-fluoroazetidine () substitutes the furan group with a diphenylmethyl (benzhydryl) group and introduces a fluorine atom at the C3 position. This compound is explored in central nervous system (CNS) drug discovery .

N-Alkylated Azetidines for Energetic Materials

N-Alkylated azetidines, such as 1-(1,1-dimethylethyl)-3-methylazetidine (), are investigated as energetic plasticizers due to their ring strain and thermal stability. The tert-butyl group increases steric bulk, reducing volatility compared to smaller alkyl substituents .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., nitro, carbonyl) on the azetidine ring enhance bioactivity but may reduce metabolic stability.

Ring Strain : The azetidine core’s inherent strain (smaller bond angles than five-/six-membered rings) influences reactivity and conformational flexibility, favoring spirocyclic and fused derivatives in drug design .

Synthetic Accessibility : Methods like Vilsmeier-Haack cyclization () and N-alkylation () are widely used to functionalize azetidines .

Biological Activity

1-(Furan-3-ylmethyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring attached to an azetidine structure, which is known for its ability to engage in various molecular interactions. The furan moiety can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with biological molecules, facilitating its interaction with enzymes and receptors.

The biological activity of 1-(Furan-3-ylmethyl)azetidine is primarily attributed to its ability to modulate biochemical pathways through:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It can alter receptor activities, influencing signaling pathways within cells.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, potentially blocking their activity. |

| Receptor Modulation | Alters the activity of receptors, impacting cellular signaling pathways. |

Biological Activities

Research indicates that 1-(Furan-3-ylmethyl)azetidine exhibits a range of biological activities, including:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties: The unique structural features may contribute to its potential in targeting cancer cells.

- Anti-inflammatory Effects: Furan derivatives are often associated with anti-inflammatory properties, which may extend to this compound .

Case Studies

-

Anticancer Activity:

A study evaluated the effects of 1-(Furan-3-ylmethyl)azetidine on human cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting a dose-dependent response. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. -

Antimicrobial Efficacy:

In vitro tests revealed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of 1-(Furan-3-ylmethyl)azetidine can be influenced by structural modifications. Variations in the azetidine or furan components may enhance or diminish its efficacy against specific targets.

Table 2: Comparison of Structural Variants

| Compound Variant | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(Furan-3-ylmethyl)azetidine | Anticancer | 15 |

| 2-(Furan-2-ylmethyl)azetidine | Antimicrobial | 32 |

| 3-(Furan-3-ylmethyl)azetidine | Anti-inflammatory | TBD |

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with 1-(Furan-3-ylmethyl)azetidine. Investigations into its pharmacokinetics, safety profiles, and potential therapeutic applications are essential for understanding its viability as a drug candidate.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(Furan-3-ylmethyl)azetidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling azetidine with a furan-3-ylmethyl group via nucleophilic substitution or reductive amination. Key steps include:

- Azetidine Activation : Use of Boc-protected azetidine to prevent side reactions .

- Coupling Agents : Employing EDCI/HOBt or DCC for amide bond formation if carboxyl intermediates are involved .

- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the product from byproducts like N-oxides or reduced derivatives .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to minimize azetidine ring strain-induced side reactions .

Q. How does the electronic and steric profile of the furan-3-ylmethyl group influence the reactivity of 1-(Furan-3-ylmethyl)azetidine?

Methodological Answer:

- Electronic Effects : The furan oxygen donates electron density via resonance, enhancing nucleophilicity at the azetidine nitrogen. Computational studies (DFT) can map charge distribution .

- Steric Effects : The 3-position substitution on furan reduces steric hindrance compared to 2-substituted analogs, favoring interactions with planar biological targets (e.g., enzyme active sites) .

- Experimental Validation : Compare reaction rates with analogs (e.g., 1-(Thiophen-3-ylmethyl)azetidine) using kinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1-(Furan-3-ylmethyl)azetidine derivatives across different assay systems?

Methodological Answer:

- Source Analysis : Check for assay-specific variables (e.g., cell membrane permeability differences in vitro vs. in vivo) .

- Structural Confirmation : Verify compound integrity post-assay using LC-MS to rule out degradation .

- Target Profiling : Use SPR (Surface Plasmon Resonance) to measure binding affinity to suspected targets (e.g., GPCRs or ion channels) and correlate with functional activity .

Case Study : Inconsistent Nav1.7 inhibition data may arise from variations in cell lines (HEK293 vs. neuronal cells); validate using patch-clamp electrophysiology .

Q. What computational approaches are most effective for predicting the conformational dynamics of 1-(Furan-3-ylmethyl)azetidine in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess ring puckering and substituent flexibility .

- QM/MM Hybrid Methods : Combine DFT for the azetidine-furan system with MM for solvent interactions to map low-energy conformers .

- Experimental Cross-Validation : Compare computational results with NOESY NMR data to identify dominant conformers in solution .

Q. How do modifications to the azetidine ring (e.g., N-substitution, ring expansion) alter the pharmacological profile of 1-(Furan-3-ylmethyl)azetidine?

Methodological Answer:

- N-Substitution : Introduce sulfonyl or acyl groups to modulate lipophilicity (logP) and bioavailability. Test using Caco-2 permeability assays .

- Ring Expansion : Replace azetidine with pyrrolidine to reduce ring strain and enhance metabolic stability. Compare half-lives in microsomal assays .

- SAR Table :

| Derivative | Modification | Bioactivity Change | Source |

|---|---|---|---|

| 1-(Furan-3-ylmethyl)pyrrolidine | 5-membered ring | Increased CYP450 stability | |

| N-Acetyl-1-(Furan-3-ylmethyl)azetidine | N-acylation | Reduced hERG binding |

Q. What strategies can mitigate azetidine ring-opening during functionalization reactions?

Methodological Answer:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield the azetidine nitrogen during harsh conditions (e.g., strong acids/bases) .

- Mild Reaction Conditions : Employ photoredox catalysis for C–H functionalization instead of traditional alkylation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect ring-opening intermediates and adjust reaction parameters dynamically .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in the synthesis of 1-(Furan-3-ylmethyl)azetidine?

Methodological Answer:

- QC Protocols : Implement strict NMR (¹H/¹³C) and HRMS criteria for purity (>98%) and identity .

- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., reagent stoichiometry, stirring rate) impacting yield .

- Case Example : A 10% yield variation was traced to moisture levels in DMF; solve by using molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.